(2S,3R)-3-Hydroxynorvaline

Description

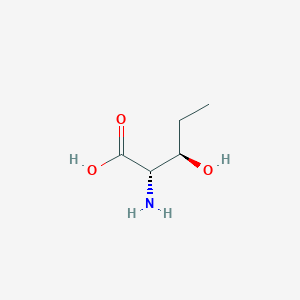

Structure

3D Structure

Properties

IUPAC Name |

(2S,3R)-2-amino-3-hydroxypentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO3/c1-2-3(7)4(6)5(8)9/h3-4,7H,2,6H2,1H3,(H,8,9)/t3-,4+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGVJIYCMHMKTPB-DMTCNVIQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]([C@@H](C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80449498 | |

| Record name | (2S,3R)-3-HYDROXYNORVALINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80449498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10148-67-1 | |

| Record name | (2S,3R)-3-HYDROXYNORVALINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80449498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Authored by: Gemini, Senior Application Scientist

An In-depth Technical Guide to (2S,3R)-3-Hydroxynorvaline

Introduction

This compound is a non-proteinogenic amino acid, a synthetic compound that has garnered significant interest within the scientific community, particularly in the fields of immuno-oncology and medicinal chemistry.[1] Unlike the canonical amino acids that form the building blocks of proteins, this compound and its stereoisomers are not encoded by the standard genetic code. Its structural similarity to threonine allows it to function as a threonine analogue in certain biological contexts. This guide provides a comprehensive overview of the fundamental properties, synthesis, biological activities, and analytical methodologies pertaining to this compound, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, formulation, and application in various experimental settings.

| Property | Value | Source |

| IUPAC Name | (2S,3R)-2-amino-3-hydroxypentanoic acid | [2] |

| Synonyms | This compound, (3R)-3-hydroxy-L-norvaline | [2][3] |

| CAS Number | 10148-67-1 | [2] |

| Molecular Formula | C5H11NO3 | [1][2] |

| Molecular Weight | 133.15 g/mol | [1][2] |

| Canonical SMILES | CCO)N">C@HO | [2] |

| InChI Key | LGVJIYCMHMKTPB-DMTCNVIQSA-N | [2] |

| XLogP3 | -2.4 | [2] |

| Hydrogen Bond Donor Count | 3 | [3] |

| Hydrogen Bond Acceptor Count | 4 | [3] |

| Rotatable Bond Count | 3 | [3] |

| Exact Mass | 133.07389321 Da | [2] |

| Topological Polar Surface Area | 83.6 Ų | [2] |

Stereochemistry and Biological Significance

The biological function of 3-hydroxynorvaline is intrinsically linked to its stereochemistry. The molecule possesses two chiral centers, giving rise to four possible stereoisomers: (2S,3R), (2R,3S), (2S,3S), and (2R,3R). The specific (2S,3R) configuration is of particular interest due to its demonstrated biological activities.[1] The precise spatial arrangement of the amino, hydroxyl, and carboxyl groups dictates its interaction with biological targets such as enzymes and receptors.[1] For instance, different stereoisomers of 3-hydroxynorvaline exhibit varied interactions with threonyl-tRNA synthetase (ThrRS), a critical enzyme in protein synthesis.[1]

Caption: Stereoisomers of 3-Hydroxynorvaline.

Synthesis and Manufacturing

The synthesis of this compound with high stereoselectivity is a key challenge. Various synthetic strategies have been developed to achieve the desired stereochemistry.

Synthetic Approaches

Several methods have been explored for the stereoselective synthesis of this compound and related α-hydroxy-β-amino acids:

-

Combined Organo- and Biocatalytic Cascades: This approach leverages the synergy between organocatalysis and biocatalysis in one-pot reactions to achieve high stereoselectivity.[1]

-

Three-Component Aldol Reaction: A one-pot, three-component reaction utilizing an organocatalyst to facilitate the initial aldol reaction between acetaldehyde and a glyoxylamide derivative has been reported.[1]

-

From Chiral Precursors: Stereocontrolled synthesis can be achieved starting from well-defined chiral molecules, such as Garner's aldehyde.[4] Another approach involves the directed manipulation of functional groups of D-glucose to synthesize related compounds like (2S,3R)-α-hydroxy-β-aminodecanoic acid.[5][6]

Caption: High-level synthetic workflow for this compound.

Biological Activity and Mechanism of Action

This compound has emerged as a valuable tool in immuno-oncology, particularly in the design of cancer vaccines.

Role in Cancer Vaccines

It serves as a threonine substitute in the synthesis of MUC1 glycopeptide antigens.[1] MUC1 is a glycoprotein that is overexpressed and aberrantly glycosylated in many cancers, making it a target for immunotherapy. The incorporation of this compound into synthetic MUC1 glycopeptides enhances their immunogenicity.[1]

Mechanism of Enhanced Immunogenicity

The enhanced immune response is attributed to a subtle structural modification. The ethyl side chain of this compound, being one methylene group longer than the methyl side chain of threonine, strengthens CH/π interactions within the antigen-antibody complex.[1] This improved binding affinity to anti-MUC1 antibodies is believed to lead to a more robust immune response against MUC1-expressing cancer cells.[1] Pre-clinical studies in mice have demonstrated that vaccines containing these synthetic antigens can elicit specific anti-MUC1 IgG antibodies that cross-react with human breast cancer cells.[1]

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound | C5H11NO3 | CID 10953556 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (2S,3R)-2-azaniumyl-3-hydroxypentanoate | C5H11NO3 | CID 86308697 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of (2S,3R)-3-amino-2-hydroxydecanoic acid and its enantiomer: a non-proteinogenic amino acid segment of the linear pentapeptide microginin - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to (2S,3R)-3-Hydroxynorvaline: From Stereoselective Synthesis to Applications in Cancer Immunotherapy

This guide provides a comprehensive technical overview of (2S,3R)-3-hydroxynorvaline, a non-proteinogenic amino acid of significant interest to researchers and drug development professionals. We will delve into its precise chemical structure and stereochemistry, explore the nuances of its stereoselective synthesis, and illuminate its pivotal role in the development of next-generation cancer vaccines. This document is intended to serve as a valuable resource, bridging fundamental chemical principles with practical applications in medicinal chemistry.

Molecular Architecture: Defining this compound

This compound is a fascinating molecule that, while structurally similar to the common amino acid threonine, possesses unique features that make it a valuable tool in chemical biology and drug design. A thorough understanding of its structure is paramount for appreciating its function.

Core Chemical Identity

Fundamentally, this compound is an alpha-amino acid, meaning it has a central carbon atom (the alpha-carbon) bonded to an amino group (-NH₂), a carboxyl group (-COOH), a hydrogen atom, and a side chain.[1][2] Its systematic IUPAC name is (2S,3R)-2-amino-3-hydroxypentanoic acid .[3]

| Property | Value | Source |

| IUPAC Name | (2S,3R)-2-amino-3-hydroxypentanoic acid | [3] |

| CAS Number | 10148-67-1 | [3] |

| Molecular Formula | C₅H₁₁NO₃ | [3] |

| Molecular Weight | 133.15 g/mol | [3][4] |

The Criticality of Stereochemistry

The designation "(2S,3R)" is not a mere formality; it defines the absolute three-dimensional arrangement of the atoms and is the key to the molecule's specific biological and chemical properties. 3-Hydroxynorvaline has two chiral centers, at the alpha-carbon (C2) and the beta-carbon (C3) of the side chain. This gives rise to four possible stereoisomers: (2S,3R), (2R,3S), (2S,3S), and (2R,3S).

-

Enantiomers: The (2S,3R) and (2R,3S) isomers are a pair of non-superimposable mirror images of each other, known as enantiomers.[4]

-

Diastereomers: The relationship between (2S,3R) and the (2S,3S) or (2R,3R) isomers is diastereomeric, meaning they are stereoisomers that are not mirror images.[4]

The relative stereochemistry of the amino and hydroxyl groups is described as threo. In the threo configuration, as seen in this compound, a Fischer projection would show the substituents on opposite sides of the carbon backbone. This is in contrast to the erythro configuration, where they would be on the same side. The precise threo arrangement in the (2S,3R) isomer is crucial for its function as a mimic of threonine in biological systems.[4]

The following diagram illustrates the chemical structure and stereochemistry of this compound.

Caption: Chemical structure of this compound.

Stereoselective Synthesis: Crafting the Desired Isomer

The biological utility of this compound is intrinsically linked to its specific stereochemistry. Therefore, its synthesis requires methods that can control the three-dimensional arrangement of the atoms, a field known as stereoselective synthesis. A variety of strategies have been developed to achieve this, often leveraging chiral starting materials or catalysts.

Chiral Pool Synthesis

One effective approach is to start with a readily available, enantiomerically pure molecule from nature's "chiral pool." For the synthesis of related beta-hydroxy-alpha-amino acids, Garner's aldehyde, which is derived from D-serine, has been used as a versatile starting material.[5] This approach takes advantage of the pre-existing stereocenter in the starting material to direct the formation of the new stereocenters in the product.

Asymmetric Aldol Reactions

The core of the 3-hydroxynorvaline structure can be formed through an aldol reaction, which creates a new carbon-carbon bond and a hydroxyl group. When a chiral auxiliary is attached to the glycine equivalent, it can direct the incoming aldehyde to a specific face of the enolate, leading to a high degree of stereoselectivity. For example, pseudoephenamine glycinamide has been used as a chiral glycine equivalent in direct aldol additions to afford syn-β-hydroxy-α-amino acids with high diastereoselectivity.[6]

Enzymatic Synthesis

Biocatalysis offers a green and highly selective alternative for the synthesis of beta-hydroxy-alpha-amino acids. Threonine aldolases are enzymes that can catalyze the aldol condensation of glycine with various aldehydes.[7] By selecting the appropriate aldolase, it is possible to synthesize the desired threo isomer with high enantiomeric and diastereomeric purity. More recently, 2-oxoglutarate-dependent hydroxylases have been identified that can directly hydroxylate the beta-position of amino acids in a stereoselective manner.[8]

A Representative Synthetic Workflow

Experimental Protocol: A Plausible Synthesis of this compound

-

Starting Material Protection: A suitable chiral starting material, such as a protected D-amino acid derivative, is chosen. The protecting groups are crucial for directing the subsequent reactions and preventing unwanted side reactions.

-

Chain Elongation and Hydroxyl Group Introduction: A carbon-carbon bond-forming reaction, such as a Grignard or Wittig reaction, is used to introduce the ethyl side chain. The stereochemistry of the newly formed hydroxyl group is controlled by the influence of the existing chiral center.

-

Introduction of the Amino Group: The amino group at the alpha-position is introduced, often through a stereoselective amination reaction.

-

Deprotection: In the final step, all protecting groups are removed under conditions that do not compromise the stereochemical integrity of the molecule.

-

Purification: The final product is purified, typically by ion-exchange chromatography, to yield the pure this compound.

The following diagram illustrates a generalized workflow for the stereoselective synthesis of a beta-hydroxy-alpha-amino acid.

Caption: Generalized workflow for stereoselective synthesis.

Characterization and Analytical Profile

Unambiguous identification and confirmation of the stereochemistry of this compound require a combination of spectroscopic and physical characterization techniques.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are indispensable tools for elucidating the structure of 3-hydroxynorvaline.[4] In ¹H NMR, the coupling constants (J values) between the protons on the alpha and beta carbons can be used to determine the relative threo or erythro stereochemistry.[4]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the molecule by providing a highly accurate mass measurement. Gas chromatography-mass spectrometry (GC-MS) can also be used for analysis, often after derivatization of the amino acid.[4]

Physical Properties

The different stereoisomers of 3-hydroxynorvaline are diastereomers and therefore have different physical properties, such as melting points and optical rotations. These properties can be used to distinguish between them. For example, for the related compound (2S,3R)-3-amino-2-hydroxydecanoic acid, a melting point of 219-220 °C and a specific rotation of +5.6 have been reported.

Applications in Drug Development: A Focus on Cancer Vaccines

The unique structural features of this compound have made it a molecule of significant interest in the field of immuno-oncology, particularly in the design of cancer vaccines.

Mimicking Tumor-Associated Antigens

Many cancers are characterized by aberrant glycosylation of cell surface proteins, such as Mucin 1 (MUC1). These altered glycan structures can be recognized by the immune system as foreign, making them attractive targets for cancer vaccines. This compound has been successfully used as a substitute for threonine in the synthesis of MUC1 glycopeptide antigens.[4]

Enhancing Immunogenicity

The rationale behind substituting threonine with this compound lies in its ability to enhance the immunogenicity of the MUC1 antigen. The additional methylene group in the side chain of hydroxynorvaline compared to threonine strengthens the CH/π interactions between the antigen and the antibody.[4] This improved binding affinity can lead to a more robust immune response against cancer cells that display the native MUC1 antigen. Preclinical studies have shown that vaccine candidates incorporating this compound can stimulate the production of specific anti-MUC1 IgG antibodies that can recognize and cross-react with human breast cancer cells.[4]

The following diagram illustrates the logical relationship in the application of this compound in cancer vaccine design.

Caption: Role in MUC1-based cancer vaccine design.

Conclusion and Future Perspectives

This compound stands as a testament to the power of subtle chemical modifications in eliciting profound biological effects. Its unique stereochemistry makes it a valuable tool for probing and manipulating biological systems, particularly in the context of cancer immunotherapy. The continued development of efficient and highly stereoselective synthetic routes will be crucial for making this and other non-proteinogenic amino acids more accessible to researchers. As our understanding of the molecular interactions that govern immune recognition deepens, we can expect that rationally designed amino acid analogues like this compound will play an increasingly important role in the development of novel and more effective therapeutics.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 10953556, this compound. [Link].

- T. Mori et al., "Enzymatic Synthesis of l-threo-β-Hydroxy-α-Amino Acids via Asymmetric Hydroxylation Using 2-Oxoglutarate-Dependent Hydroxylase from Sulfobacillus thermotolerans Strain Y0017," Applied and Environmental Microbiology, vol. 87, no. 20, 2021.

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 86308697, (2S,3R)-2-azaniumyl-3-hydroxypentanoate. [Link].

-

Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000754). [Link].

-

ResearchGate. Synthesis of β-hydroxy-α-amino acids using l-threonine aldolase and... [Link].

- A. G. Myers et al., "Stereocontrolled Synthesis of Syn-β-Hydroxy-α-Amino Acids by Direct Aldolization of Pseudoephenamine Glycinamide," Organic Letters, vol. 2, no. 22, pp. 3493-3496, 2000.

- Y. Yasuno et al., "Stereoselective synthesis of (2s,3r)- And (2s,3s)-2-amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid," Heterocycles, vol. 103, no. 2, 2021.

-

Human Metabolome Database. Showing metabocard for 3-Hydroxynorvaline (HMDB0244983). [Link].

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 65097, 3-Hydroxynorvaline. [Link].

-

ResearchGate. Asymmetric Synthesis of β-Hydroxy-α-amino Acids. [Link].

-

Wiley Online Library. Analytical and preparative-scale synthesis of β-hydroxy-α-amino acids... [Link].

-

UQ eSpace. Stereoselective synthesis of beta-substituted alpha,beta-diamino acids from beta-hydroxy amino acids. [Link].

- J. Shen et al., "Studies on the synthesis of (2S,3R)-3-hydroxy-3-methylproline via C2-N bond formation," The Journal of Organic Chemistry, vol. 68, no. 19, pp. 7479-7484, 2003.

-

NP-MRD. 13C NMR Spectrum (1D, 201 MHz, H2O, predicted) (NP0137740). [Link].

- S. C. Deshmukh and P. Talukdar, "Stereoselective synthesis of (2S,3R)-α-hydroxy-β-amino acids (AHBAs): valinoctin A, (2S,3R)-3-amino-2-hydroxydecanoic acid, and a fluorescent-labeled (2S,3R)-AHBA," The Journal of Organic Chemistry, vol. 79, no. 22, pp. 11215-11225, 2014.

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 18660836, (2S)-2-Amino-3-hydroxypentanoic acid. [Link].

-

Chem-Tools. This compound. [Link].

-

MDPI. Development and Validation of a Fast UHPLC–HRMS Method for the Analysis of Amino Acids and Biogenic Amines in Fermented Beverages. [Link].

-

Kyushu University. Stereoselective synthesis of (2s,3r)- And (2s,3s)-2-amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid. [Link].

-

ResearchGate. Stereoselective Synthesis of syn-γ-Hydroxynorvaline and Related α-Amino Acids. [Link].

-

ACS Publications. Synthesis of β-Hydroxy α-Amino Acids Through Brønsted Base-Catalyzed syn-Selective Direct Aldol Reaction of Schiff Bases of Glycine o-Nitroanilide. [Link].

-

PubMed. Expedient synthesis of threo-beta-hydroxy-alpha-amino acid derivatives: phenylalanine, tyrosine, histidine, and tryptophan. [Link].

Sources

- 1. scilit.com [scilit.com]

- 2. chem-tools.com [chem-tools.com]

- 3. Expedient synthesis of threo-beta-hydroxy-alpha-amino acid derivatives: phenylalanine, tyrosine, histidine, and tryptophan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]

- 6. Stereocontrolled Synthesis of Syn-β-Hydroxy-α-Amino Acids by Direct Aldolization of Pseudoephenamine Glycinamide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Enzymatic Synthesis of l-threo-β-Hydroxy-α-Amino Acids via Asymmetric Hydroxylation Using 2-Oxoglutarate-Dependent Hydroxylase from Sulfobacillus thermotolerans Strain Y0017 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on (2S,3R)-3-Hydroxynorvaline: Discovery and Natural Occurrence

Abstract

(2S,3R)-3-Hydroxynorvaline is a non-proteinogenic α-amino acid, a class of molecules that, while not part of the canonical 20 amino acids found in proteins, play significant roles in biological systems. This guide provides a comprehensive overview of the discovery and natural occurrence of this compound. It delves into its initial identification, the analytical techniques used for its characterization, and its known distribution in nature. Furthermore, this document explores the biosynthetic origins of this unique amino acid and presents methodologies for its isolation and analysis from natural sources. This technical guide is intended for researchers, scientists, and professionals in drug development who are interested in the expanding world of non-standard amino acids and their potential applications.

Introduction: The Significance of Non-Proteinogenic Amino Acids

While the central dogma of molecular biology rightly places emphasis on the 20 proteinogenic amino acids, a vast and diverse world of non-proteinogenic amino acids (npAAs) exists. These npAAs are not encoded by the universal genetic code but are found in a variety of natural products, including peptides, alkaloids, and antibiotics. Their unique side chains and stereochemistries contribute to the structural diversity and biological activity of these natural products. This compound is one such npAA, characterized by a hydroxyl group at the β-position of a norvaline backbone. This structural feature imparts specific conformational properties and the potential for unique interactions, making it a molecule of interest for synthetic and medicinal chemists.

Discovery and Structural Elucidation of this compound

The discovery of this compound is intrinsically linked to the exploration of microbial metabolites. While the exact first report of its isolation is not definitively cited in the provided search results, its identification has been a gradual process through the characterization of various natural products. The elucidation of its structure, featuring two chiral centers at the α and β carbons, required a combination of sophisticated analytical techniques.

Key Analytical Techniques in Structure Determination:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental in determining the carbon skeleton and the connectivity of atoms. The chemical shifts and coupling constants of the protons on the α and β carbons are crucial for establishing the relative stereochemistry (threo or erythro).

-

Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact molecular formula (C₅H₁₁NO₃)[1]. Fragmentation patterns in tandem MS (MS/MS) experiments can provide further structural information.

-

Chiral Chromatography: Techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) with chiral stationary phases are essential to separate the different stereoisomers and determine the enantiomeric purity of the isolated compound.

-

X-ray Crystallography: When a suitable crystal can be obtained, single-crystal X-ray diffraction provides unambiguous determination of the absolute stereochemistry of the molecule.

The (2S,3R) configuration indicates an L-amino acid (S configuration at the α-carbon) with a specific orientation of the hydroxyl group (R configuration at the β-carbon). This threo-relationship between the amino and hydroxyl groups is a key structural feature[1].

Natural Occurrence and Distribution

This compound is not a widespread metabolite, but it has been identified as a constituent of several bioactive natural products, particularly of microbial origin. Its presence is often as a building block in non-ribosomally synthesized peptides.

One of the notable occurrences of a related compound, (2S,3R)-α-hydroxy-β-aminodecanoic acid (AHDA), is in the linear pentapeptide microginin, which exhibits antihypertensive properties[2][3]. While not identical, the synthesis and characterization of such related structures provide valuable insights into the methodologies applicable to this compound.

The LOTUS (the natural products occurrence database) initiative has reported the presence of 3-hydroxynorvaline in Trypanosoma brucei[4]. However, some databases, like the Human Metabolome Database, have stated that 3-hydroxynorvaline is not a naturally occurring metabolite in humans and is only present through exposure[5]. This highlights the ongoing research and the need for further investigation into its distribution across different species.

Table 1: Reported Natural Sources of 3-Hydroxynorvaline and Related Structures

| Compound | Natural Source (Organism) | Class of Natural Product | Reference |

| 3-Hydroxynorvaline | Trypanosoma brucei | Metabolite | [4] |

| (2S,3R)-α-hydroxy-β-aminodecanoic acid (AHDA) | Not specified (in microginin) | Pentapeptide | [2][3] |

Biosynthesis and Metabolic Significance

The biosynthesis of non-proteinogenic amino acids like this compound often involves enzymatic modifications of common metabolic precursors. While a specific, complete pathway for this molecule is not detailed in the provided search results, a putative pathway can be inferred from known biochemical reactions. The biosynthesis likely starts from a common α-keto acid precursor, which undergoes transamination to form an amino acid, followed by a stereospecific hydroxylation.

Putative Biosynthetic Pathway:

Caption: Putative biosynthetic pathway of this compound.

The metabolic role of this compound in the producing organisms is likely as a precursor for the synthesis of more complex secondary metabolites, such as peptide antibiotics or other bioactive compounds. These specialized metabolites often provide a competitive advantage to the organism, for instance, through antimicrobial or signaling activities.

Methodologies for Isolation and Analysis

The isolation and analysis of this compound from a natural source require a systematic approach to separate it from a complex mixture of other metabolites.

Isolation Protocol from Microbial Culture

This protocol provides a general framework for the isolation of amino acids from a microbial fermentation broth.

Step-by-Step Methodology:

-

Culture and Harvest: Grow the producing microorganism in a suitable liquid medium until optimal production of the target compound is achieved. Separate the biomass from the culture supernatant by centrifugation or filtration.

-

Initial Extraction:

-

Rationale: To remove larger molecules like proteins and polysaccharides.

-

Procedure: Acidify the supernatant to precipitate proteins. Alternatively, use ultrafiltration to separate molecules based on size.

-

-

Ion-Exchange Chromatography:

-

Rationale: To capture and concentrate the amino acid based on its charge.

-

Procedure: Load the clarified extract onto a strong cation-exchange resin (e.g., Dowex 50W). Wash the resin with water to remove neutral and anionic compounds. Elute the bound amino acids with a dilute ammonia solution.

-

-

Reversed-Phase Chromatography (RPC):

-

Rationale: To separate the target amino acid from other amino acids and polar impurities.

-

Procedure: Lyophilize the eluate from the ion-exchange step and redissolve in a minimal amount of the mobile phase. Inject the sample onto a C18 reversed-phase HPLC column and elute with a gradient of water and a polar organic solvent (e.g., methanol or acetonitrile), both containing a small amount of an ion-pairing agent like trifluoroacetic acid (TFA).

-

-

Final Purification and Characterization: Collect the fractions containing the purified compound. Confirm the identity and purity using analytical techniques such as NMR and MS.

Analytical Workflow for Detection and Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method for the detection and quantification of this compound in biological samples[1].

Caption: Workflow for the analysis of this compound.

Conclusion and Future Perspectives

This compound represents an intriguing example of a non-proteinogenic amino acid with a defined stereochemistry. While its natural distribution appears to be limited, its presence in bioactive peptides highlights its potential as a valuable chiral building block for the synthesis of novel therapeutic agents. For instance, its use as a threonine substitute in the synthesis of MUC1 glycopeptide antigens for cancer vaccines demonstrates its utility in modulating molecular interactions to enhance immunogenicity[1].

Future research should focus on a broader screening of natural sources to uncover new occurrences of this compound and its derivatives. Elucidating its complete biosynthetic pathway will open doors for metabolic engineering approaches to overproduce this valuable compound. Furthermore, exploring its incorporation into synthetic peptides and other molecules will undoubtedly lead to the discovery of new compounds with enhanced biological activities.

References

-

This compound | C5H11NO3 | CID 10953556 - PubChem. Available from: [Link]

-

Showing metabocard for 3-Hydroxynorvaline (HMDB0244983) - Human Metabolome Database. Available from: [Link]

-

3-Hydroxynorvaline | C5H11NO3 | CID 65097 - PubChem - NIH. Available from: [Link]

-

(PDF) Synthesis of (2S,3R)-3-amino-2-hydroxydecanoic acid and its enantiomer: A non-proteinogenic amino acid segment of the linear pentapeptide microginin - ResearchGate. Available from: [Link]

-

3-hydroxynorvaline (C5H11NO3) - PubChemLite. Available from: [Link]

-

This compound - Chem-Tools. Available from: [Link]

-

Synthesis of (2S,3R)-3-amino-2-hydroxydecanoic acid and its enantiomer: a non-proteinogenic amino acid segment of the linear pentapeptide microginin - PubMed. Available from: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of (2S,3R)-3-amino-2-hydroxydecanoic acid and its enantiomer: a non-proteinogenic amino acid segment of the linear pentapeptide microginin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 3-Hydroxynorvaline | C5H11NO3 | CID 65097 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. hmdb.ca [hmdb.ca]

(2S,3R)-3-Hydroxynorvaline IUPAC name and synonyms

An In-Depth Technical Guide to (2S,3R)-3-Hydroxynorvaline for Advanced Research

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on the non-proteinogenic amino acid this compound. We will delve into its precise chemical identity, key physicochemical properties, stereocontrolled synthesis, and its significant application as a strategic building block in the field of immuno-oncology.

Nomenclature and Chemical Identity

This compound is a derivative of the amino acid norvaline, featuring a hydroxyl group at the β-carbon (C3). The specific stereochemistry, (2S,3R), defines the syn relationship between the C2 amino group and the C3 hydroxyl group, which is critical for its function in mimicking natural amino acid structures.

-

IUPAC Name : (2S,3R)-2-amino-3-hydroxypentanoic acid[1].

-

Common Synonyms : this compound, (3R)-3-hydroxy-L-norvaline, H-Nva(3R-OH)-OH, (2S,3R)-2-Amino-3-hydroxy-pentanoic acid[1].

-

CAS Number : 10148-67-1[1].

-

Chemical Structure :

Physicochemical Properties

Understanding the physicochemical profile of this compound is essential for its application in synthesis, formulation, and biological assays. The data presented below is computationally derived and sourced from authoritative chemical databases.

| Property | Value | Reference |

| Molecular Formula | C₅H₁₁NO₃ | [1] |

| Molecular Weight | 133.15 g/mol | [1] |

| XLogP3 | -2.4 | [1] |

| Hydrogen Bond Donor Count | 3 | [1] |

| Hydrogen Bond Acceptor Count | 4 | [1] |

| Rotatable Bond Count | 3 | [1] |

| Exact Mass | 133.07389321 Da | [1] |

| Topological Polar Surface Area | 83.6 Ų | [1] |

| Complexity | 104 | [1] |

Stereoselective Synthesis

The synthesis of β-hydroxy-α-amino acids like this compound presents a significant challenge due to the need to control two adjacent stereocenters. The syn configuration is paramount for its biological applications. Asymmetric aldol reactions of glycine enolates are a powerful and well-established strategy to achieve this.[2][3][4]

Rationale for Synthetic Strategy

The chosen method is a diastereoselective aldol addition using a chiral auxiliary-bearing glycine equivalent. This approach provides a robust framework for establishing the desired (2S,3R) stereochemistry. The chiral auxiliary, such as a pseudoephedrine or Evans oxazolidinone derivative, directs the facial attack of an aldehyde (propanal in this case) onto the glycine enolate. The auxiliary's steric bulk forces the propanal to approach from the least hindered face, thereby setting the stereochemistry at both the α- and β-carbons simultaneously. Subsequent cleavage of the auxiliary yields the desired, enantiomerically pure amino acid.

Experimental Protocol: Asymmetric Aldol Approach

This protocol is a representative methodology based on established principles of asymmetric synthesis.[3]

Step 1: Preparation of Chiral Glycinate Imine

-

React glycine methyl ester with a chiral auxiliary (e.g., (1R,2S)-pseudoephedrine) under dehydrating conditions to form the corresponding chiral glycinamide.

-

Protect the resulting secondary amine, for example, by forming a benzophenone imine Schiff base. This enhances the acidity of the α-protons, facilitating enolization.

Step 2: Diastereoselective Aldol Reaction

-

Dissolve the chiral glycinate derivative in an anhydrous aprotic solvent (e.g., THF) and cool to -78 °C under an inert atmosphere (e.g., Argon).

-

Add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LiHMDS) dropwise to generate the lithium enolate. The chiral auxiliary directs the stereochemistry of the enolate geometry.

-

Slowly add propanal (CH₃CH₂CHO) to the enolate solution. The enolate attacks the aldehyde, and the chiral auxiliary directs the formation of the syn aldol adduct with high diastereoselectivity.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl) and allow the mixture to warm to room temperature.

Step 3: Auxiliary Cleavage and Deprotection

-

Extract the aldol adduct using an organic solvent (e.g., ethyl acetate) and purify by column chromatography.

-

Cleave the chiral auxiliary under acidic or basic hydrolysis conditions. For example, mild acid hydrolysis will remove the Schiff base and hydrolyze the amide bond to the auxiliary.

-

Hydrolyze the methyl ester to the carboxylic acid using aqueous lithium hydroxide (LiOH).

-

Purify the final product, this compound, by recrystallization or ion-exchange chromatography to yield the enantiomerically pure amino acid.

Synthesis Workflow Diagram

Caption: Asymmetric synthesis workflow for this compound.

Biological Significance & Applications in Drug Development

As a non-proteinogenic amino acid (NPAA), this compound is not incorporated into proteins via the standard genetic code. The strategic inclusion of NPAAs into peptide-based therapeutics is a cornerstone of modern drug design, offering a powerful method to overcome the inherent limitations of natural peptides, such as poor metabolic stability and low bioavailability.[1][5]

Application in Immuno-Oncology: MUC1 Cancer Vaccines

A key, high-impact application of this compound is in the development of synthetic cancer vaccines targeting the MUC1 glycoprotein.[4] MUC1 is overexpressed in an aberrant, under-glycosylated form on the surface of many cancer cells, making it an attractive target for immunotherapy.

Mechanistic Insight: The therapeutic goal is to generate a strong antibody response against tumor-associated MUC1. Researchers have found that substituting the natural threonine residue in synthetic MUC1 glycopeptide antigens with this compound can significantly enhance immunogenicity.[4] The rationale for this substitution is rooted in precise structural chemistry:

-

This compound acts as a close structural mimic of threonine, differing only by an additional methylene group in its side chain (ethyl vs. methyl).

-

This seemingly minor change has a profound impact on the conformation of the peptide antigen.

-

The larger ethyl group of hydroxynorvaline strengthens CH/π interactions between the antigen and the aromatic residues (like tyrosine or tryptophan) in the antibody's binding pocket.[4]

-

This enhanced binding affinity can lead to a more stable antigen-antibody complex, resulting in a more robust and specific immune response against MUC1-expressing cancer cells.[4]

Pre-clinical studies have demonstrated that vaccine candidates incorporating these engineered MUC1 antigens can stimulate the production of specific IgG antibodies that successfully recognize and bind to human breast cancer cells.[4]

Logical Relationship Diagramdot

Sources

- 1. This compound | C5H11NO3 | CID 10953556 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Proteases from Trypanosoma brucei brucei. Purification, characterisation and interactions with host regulatory molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Synthesis of (2S,3R)-3-Hydroxynorvaline

Abstract

(2S,3R)-3-Hydroxynorvaline is a non-proteinogenic α-amino acid characterized by its specific stereochemistry, which makes it a valuable chiral building block in medicinal chemistry and drug development. Its structural motif is found in various natural products and is utilized as a key component in the synthesis of complex pharmaceutical agents. This guide provides a comprehensive overview of the principal stereoselective pathways for the synthesis of this compound, designed for researchers, chemists, and drug development professionals. We will explore methodologies including substrate-controlled diastereoselective synthesis from chiral precursors like Garner's aldehyde, catalyst-controlled asymmetric synthesis via Sharpless aminohydroxylation, and innovative chemoenzymatic approaches. Each section delves into the mechanistic rationale, provides detailed experimental protocols derived from established precedents, and presents comparative data to inform methodological choices.

Introduction: The Significance of this compound

The precise three-dimensional arrangement of atoms in a molecule is paramount in determining its biological activity. Non-proteinogenic amino acids, such as 3-hydroxynorvaline, offer a scaffold for creating novel peptide and non-peptide structures with tailored pharmacological properties. The (2S,3R) configuration, a syn-relationship between the C2-amino and C3-hydroxyl groups, presents a specific spatial orientation that can facilitate targeted interactions with biological macromolecules.

The challenge in synthesizing this molecule lies in the stereocontrolled construction of two contiguous chiral centers. An effective synthesis must not only form the correct carbon skeleton but also ensure high diastereomeric and enantiomeric purity. This guide will focus on the most robust and scientifically validated strategies to achieve this.

Pathway I: Substrate-Controlled Diastereoselective Synthesis from a Chiral Pool Precursor

This strategy leverages a readily available, enantiopure starting material from the "chiral pool" to direct the stereochemistry of subsequent transformations. (S)-Garner's aldehyde is an exemplary precursor for this purpose, derived from L-serine.[1][2]

Rationale and Strategy

The core principle of this pathway is the nucleophilic addition of an ethyl group equivalent to the aldehyde functionality of (S)-Garner's aldehyde. The existing stereocenter at C4 of the oxazolidine ring (which corresponds to C2 of the final amino acid) exerts powerful stereocontrol over the formation of the new stereocenter at the adjacent carbon (C3).

The facial selectivity of the nucleophilic attack is predicted by the Felkin-Anh model for non-chelation-controlled additions.[3] The nucleophile preferentially attacks the carbonyl carbon from the face opposite the sterically demanding C-N bond of the oxazolidine ring, leading to the formation of the anti-adduct. This anti relationship in the intermediate corresponds to the desired syn-(2S,3R) configuration in the final product after deprotection and oxidation state adjustments.

dot

Experimental Protocol (Exemplary)

Step 1: Diastereoselective addition of Ethylmagnesium Bromide to (S)-Garner's Aldehyde [3]

-

A solution of (S)-Garner's aldehyde (1.0 eq) in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere (N₂ or Ar).

-

Ethylmagnesium bromide (EtMgBr, ~1.2 eq, 1.0 M solution in THF) is added dropwise to the stirred solution over 30 minutes.[4]

-

The reaction is monitored by Thin Layer Chromatography (TLC). Upon completion (typically 1-2 hours), the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

The mixture is allowed to warm to room temperature and extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

-

The resulting crude alcohol is purified by flash column chromatography to yield the desired anti-diastereomer.

Causality: The low temperature (-78 °C) is critical to maximize diastereoselectivity by enhancing the kinetic control of the Grignard addition, minimizing potential side reactions and epimerization.[5] THF is the solvent of choice as it effectively solvates the Grignard reagent.

Step 2: Oxidation to the Carboxylic Acid

-

The purified alcohol from Step 1 (1.0 eq) is dissolved in dichloromethane (DCM).

-

Dess-Martin periodinane (1.5 eq) is added, and the mixture is stirred at room temperature until the alcohol is fully converted to the corresponding aldehyde (monitored by TLC).

-

The reaction mixture is then diluted with tert-butanol and water.

-

Sodium chlorite (NaClO₂, 4.0 eq) and sodium dihydrogen phosphate (NaH₂PO₄, 4.0 eq) are added, and the reaction is stirred vigorously. This is a Pinnick oxidation to convert the aldehyde to the carboxylic acid without epimerization.

-

Upon completion, the reaction is worked up by extraction with an organic solvent.

Step 3: Deprotection

-

The protected amino acid is dissolved in 6 M aqueous hydrochloric acid (HCl).

-

The solution is heated to reflux for 2-4 hours to hydrolyze both the Boc protecting group and the acetonide.

-

The solution is cooled and concentrated in vacuo. The residue is then purified, often by ion-exchange chromatography, to yield the final this compound hydrochloride salt.

Pathway II: Asymmetric Aminohydroxylation

The Sharpless Asymmetric Aminohydroxylation (AA) is a powerful, catalyst-controlled method for the direct, enantioselective conversion of alkenes into vicinal amino alcohols.[6] This pathway builds both stereocenters simultaneously with high predictability and stereocontrol.

Rationale and Strategy

This reaction involves the osmium-catalyzed syn-addition of an amino group and a hydroxyl group across a double bond.[7] The stereochemical outcome is dictated by the choice of a chiral cinchona alkaloid-derived ligand. For the synthesis of this compound, the starting material is an ester of (E)-pent-2-enoic acid (ethyl pent-2-enoate).

-

Ligand Choice: Using a dihydroquinidine (DHQD)-derived ligand, such as (DHQD)₂PHAL, directs the aminohydroxylation to one face of the alkene.

-

Nitrogen Source: A protected nitrogen source, typically a carbamate (e.g., Boc-NH₂) or a sulfonamide (e.g., Chloramine-T), is used.[6]

The reaction proceeds with high regioselectivity for α,β-unsaturated esters, with the nitrogen atom adding to the β-position (C3) and the hydroxyl group to the α-position (C2). This directly furnishes the protected α-hydroxy-β-amino acid ester, which can then be hydrolyzed to the final product.

dot

Experimental Protocol (Exemplary)[8][9]

Step 1: Asymmetric Aminohydroxylation of Ethyl (E)-pent-2-enoate

-

A mixture of tert-butanol and water (1:1) is prepared.

-

To this solvent system are added the nitrogen source (e.g., sodium N-chloro-N-sodio-tert-butylcarbamate, 3.0 eq), the chiral ligand ((DHQD)₂PHAL, ~0.05 eq), and potassium osmate(VI) dihydrate (K₂OsO₂(OH)₄, ~0.04 eq).

-

The mixture is stirred at room temperature until the solids dissolve, then cooled to 0 °C.

-

Ethyl (E)-pent-2-enoate (1.0 eq) is added, and the reaction is stirred at 0 °C or 4 °C until TLC analysis indicates complete consumption of the starting material.

-

The reaction is quenched by the addition of sodium sulfite (Na₂SO₃).

-

The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed, dried, and concentrated.

-

The crude product is purified by flash chromatography.

Causality: The use of a carbamate nitrogen source often provides better yields and selectivities compared to sulfonamides for many substrates. The biphasic solvent system is crucial for the catalytic cycle to operate efficiently.

Step 2: Hydrolysis

-

The purified ester from Step 1 is dissolved in a mixture of THF and water.

-

Lithium hydroxide (LiOH, ~2.0 eq) is added, and the mixture is stirred at room temperature to saponify the ethyl ester.

-

Once the saponification is complete, the reaction is acidified with aqueous HCl.

-

If the nitrogen is protected by a Boc group, further treatment with a strong acid (e.g., 6M HCl with heating, or trifluoroacetic acid) is required for its removal.

-

The final product is isolated and purified, typically via ion-exchange chromatography.

Pathway III: Chemoenzymatic Synthesis

Chemoenzymatic routes offer the advantages of high stereoselectivity, mild reaction conditions, and environmental sustainability. For synthesizing this compound, a cascade involving an aldolase and a transaminase can be a highly effective strategy.[8][9]

Rationale and Strategy

This pathway constructs the molecule by first forming a key β-hydroxy-α-keto acid intermediate via an aldol reaction, followed by stereoselective amination.

-

Aldol Addition: A threonine aldolase enzyme catalyzes the reversible aldol addition of acetaldehyde to glycine, producing a mixture of all four stereoisomers of 3-hydroxynorvaline.

-

Stereoselective Transamination: A stereoselective transaminase (ω-TA) is then used. In a kinetic resolution setup, the enzyme can selectively aminate a β-hydroxy-α-keto acid precursor, or in a deracemization process, it can convert an undesired amino acid stereoisomer into the desired one. A more advanced approach involves a cascade where an aldolase generates the β-hydroxy-α-keto acid from propanal and glyoxylate, which is then stereoselectively aminated in situ by a transaminase.[10]

dot

Experimental Protocol (Conceptual)[10][13]

One-Pot Aldolase-Transaminase Cascade:

-

A buffered aqueous solution (e.g., potassium phosphate buffer, pH 7.5) is prepared.

-

To the buffer are added propanal (1.0 eq), glyoxylate (1.2 eq), an amine donor (e.g., isopropylamine, excess), and the cofactor pyridoxal 5'-phosphate (PLP).

-

The aldolase and a highly selective (S)-transaminase are added to the solution.

-

The reaction is gently agitated at a controlled temperature (e.g., 30 °C) for 24-48 hours.

-

Reaction progress and stereoselectivity are monitored by chiral HPLC or GC-MS of derivatized aliquots.

-

Upon completion, the enzymes are removed (e.g., by precipitation or filtration), and the product is isolated from the aqueous solution, often using ion-exchange chromatography.

Causality: The one-pot cascade is highly efficient as it drives the equilibrium of the aldol reaction towards the product by continuously consuming the keto acid intermediate in the irreversible transamination step. The choice of transaminase is critical for achieving the desired (2S) configuration.

Comparative Analysis of Synthesis Pathways

The selection of a synthetic route depends on factors such as scale, required purity, cost of reagents, and available equipment.

| Parameter | Pathway I: Garner's Aldehyde | Pathway II: Sharpless AA | Pathway III: Chemoenzymatic |

| Stereocontrol | Substrate-controlled; generally high anti-selectivity (>95:5 dr).[3] | Catalyst-controlled; typically high enantioselectivity (>95% ee).[11] | Enzyme-controlled; often excellent enantio- and diastereoselectivity (>99% ee/de).[10] |

| Key Precursors | L-Serine (chiral pool) | Ethyl (E)-pent-2-enoate (achiral) | Propanal, Glyoxylate, Glycine (simple achiral) |

| Reagents | Organometallics (Grignard), multi-step oxidants, strong acids. | Osmium catalyst, expensive chiral ligands, stoichiometric oxidants. | Enzymes (recombinant), buffers, simple organic molecules. |

| Scalability | Moderate; multi-step nature can be challenging for large scale. | Readily scalable, demonstrated in industrial settings.[11] | Highly scalable, especially for industrial biotechnology processes. |

| Process Conditions | Cryogenic temperatures (-78 °C), inert atmospheres. | Mild temperatures (0-25 °C). | Mild aqueous conditions (pH ~7, 25-40 °C). |

| Advantages | High diastereoselectivity from a reliable precursor. | Direct, predictable, and highly enantioselective. | Environmentally benign, extremely high selectivity, minimal protecting groups. |

| Disadvantages | Multi-step process, potential for epimerization if not controlled. | Use of toxic and expensive osmium catalyst and ligands. | Requires specific enzyme availability and development; substrate scope can be limited. |

Conclusion

The synthesis of enantiopure this compound can be successfully achieved through several distinct and robust strategies. The Garner's aldehyde approach offers a reliable, substrate-controlled route grounded in classical asymmetric synthesis. For a more direct and elegant construction of the stereocenters from an achiral precursor, the Sharpless Asymmetric Aminohydroxylation stands out as a powerful and scalable catalytic method. Finally, chemoenzymatic cascades represent the forefront of sustainable and highly selective synthesis, providing an environmentally friendly pathway under mild, aqueous conditions. The optimal choice of pathway will be dictated by the specific constraints and objectives of the research or development program, including scale, cost, and available expertise. Each method, grounded in solid mechanistic principles, provides a reliable toolkit for accessing this valuable chiral building block for advanced applications in science and medicine.

References

-

Simon, R. C., et al. (2014). Stereoselective synthesis of γ-hydroxynorvaline through combination of organo- and biocatalysis. Advanced Synthesis & Catalysis. Available at: [Link]

-

Yasuno, Y., et al. (2020). Stereoselective synthesis of (2s,3r)- And (2s,3s)-2-amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid. Heterocycles, 103(2). Available at: [Link]

-

Ingles, D., et al. (2017). Biocatalytic Recycling Cascades Combining Aldolases and Transaminases for the Stereo-Controlled Synthesis of γ-Hydroxy-α-Amino Acids. Advanced Synthesis & Catalysis. Available at: [Link]

-

Gage, J. R., & Evans, D. A. (1990). Diastereoselective Aldol Condensation Using a Chiral Oxazolidinone Auxiliary. Organic Syntheses, 68, 83. Available at: [Link]

-

D'Souza, A., & Pihko, P. M. (2013). Garner's aldehyde as a versatile intermediate in the synthesis of enantiopure natural products. Beilstein Journal of Organic Chemistry, 9, 2641–2659. Available at: [Link]

-

Adichemistry. (n.d.). Grignard Reagent: Reactions, Preparation, Mechanism. Available at: [Link]

-

Merck Index. (n.d.). Garner's Aldehyde. The Merck Index Online. Available at: [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]

-

Pihko, P. M. (2013). Garner's aldehyde as a versatile intermediate in the synthesis of enantiopure natural products. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

Homework.Study.com. (n.d.). What products would you expect from the reaction of ethylmagnesium bromide (CH3CH2MgBr) and acetaldehyde. Available at: [Link]

-

Pihko, P. M., et al. (2013). Garner's aldehyde as a versatile intermediate in the synthesis of enantiopure natural products. Beilstein Journal of Organic Chemistry, 9, 2641-2659. Available at: [Link]

-

Bodkin, J. A., & McLeod, M. D. (2002). The Sharpless asymmetric aminohydroxylation. Journal of the Chemical Society, Perkin Transactions 1, (24), 2733–2746. Available at: [Link]

-

Ghisalberti, D., et al. (2018). An efficient stereoselective and stereodivergent synthesis of (2R,3R)- and (2R,3S)-3-hydroxypipecolic acids. Infoscience - EPFL. Available at: [Link]

-

Hoffmann, M. G., & Pace, V. (2017). Reactions of Allylmagnesium Reagents with Carbonyl Compounds and Compounds with C=N Double Bonds: Their Diastereoselectivities Generally Cannot Be Analyzed Using the Felkin–Anh and Chelation-Control Models. Chemical Reviews, 117(7), 5424-5477. Available at: [Link]

-

Qian, Y., et al. (2000). Stereoselective Synthesis of (3S)- and (3R)-3-Hydroxy-3-(2,6-Dimethyl-4-Hydroxyphenyl)Propanoic Acid and its Incorporation into a Cyclic Enkephalin Analogue. Journal of Organic Chemistry. Available at: [Link]

-

PubChem. (n.d.). (2S,3R)-3-hydroxy-2-methylpentanoic acid. National Center for Biotechnology Information. Available at: [Link]

-

O'Brien, M. K., et al. (2018). Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules. RSC Advances, 8(1), 173-209. Available at: [Link]

-

PubChem. (n.d.). 3-Hydroxynorvaline. National Center for Biotechnology Information. Available at: [Link]

-

Huffman, M. A., et al. (2019). An Update: Enzymatic Synthesis for Industrial Applications. Advanced Synthesis & Catalysis, 361(13), 2993-3008. Available at: [Link]

-

Figshare. (2018). Collection - Direct Synthesis of β‑Hydroxy-α-amino Acids via Diastereoselective Decarboxylative Aldol Reaction. Organic Letters - ACS. Available at: [Link]

-

Richardson, T. E., & Rychnovsky, S. D. (2011). Scalable Synthesis of Enantiomerically Pure syn-2,3-Dihydroxybutyrate by Sharpless Asymmetric Dihydroxylation of p-Phenylbenzyl Crotonate. The Journal of organic chemistry, 76(17), 7218-7221. Available at: [Link]

-

Contente, M. L., et al. (2022). Three-Component Stereoselective Enzymatic Synthesis of Amino-Diols and Amino-Polyols. ACS Catalysis, 12(18), 11451-11457. Available at: [Link]

-

PubChem. (n.d.). (2S,3S)-2-Amino-3-hydroxypentanoic acid. National Center for Biotechnology Information. Available at: [Link]

-

PubChem. (n.d.). (2S)-2-Amino-3-hydroxypentanoic acid. National Center for Biotechnology Information. Available at: [Link]

-

Khalaf, J. K., & Datta, A. (2008). A concise, asymmetric synthesis of (2R,3R)-3-hydroxyaspartic acid. Amino acids, 35(2), 507–510. Available at: [Link]

-

Contente, M. L., et al. (2020). High Regio- and Stereoselective Multi-enzymatic Synthesis of All Phenylpropanolamine Stereoisomers from β-Methylstyrene. Angewandte Chemie International Edition, 60(20), 11246-11251. Available at: [Link]

-

Sharpless Lab. (n.d.). Publications. The Scripps Research Institute. Available at: [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. researchgate.net [researchgate.net]

- 3. Garner’s aldehyde as a versatile intermediate in the synthesis of enantiopure natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 4. homework.study.com [homework.study.com]

- 5. d-nb.info [d-nb.info]

- 6. Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. An Update: Enzymatic Synthesis for Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Scalable Synthesis of Enantiomerically Pure syn-2,3-Dihydroxybutyrate by Sharpless Asymmetric Dihydroxylation of p-Phenylbenzyl Crotonate - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of (2S,3R)-3-Hydroxynorvaline

Introduction

(2S,3R)-3-Hydroxynorvaline is a non-proteinogenic α-amino acid, a class of molecules that, while not incorporated into proteins during ribosomal translation, play crucial roles in biochemistry and pharmaceutical sciences. As a stereoisomer of 3-hydroxynorvaline, its specific spatial arrangement dictates its biological activity and physical properties, setting it apart from its diastereomers and enantiomer. This guide provides a comprehensive overview of the physicochemical properties of this compound, offering insights for researchers in drug discovery, peptide synthesis, and materials science. This molecule is of particular interest as a synthetic building block, notably as a threonine substitute in the design of MUC1 glycopeptide antigens for cancer vaccines.[1] Understanding its fundamental properties is paramount for its effective application.

Chemical Identity and Stereochemistry

Correctly identifying this compound is foundational to any scientific investigation. Its unique stereochemistry is a critical determinant of its interactions and properties.

Nomenclature and Identifiers

-

Systematic IUPAC Name: (2S,3R)-2-amino-3-hydroxypentanoic acid[2]

-

Common Synonyms: this compound, (3R)-3-hydroxy-L-norvaline[2]

-

CAS Number: 10148-67-1[2]

-

PubChem CID: 10953556[2]

-

Molecular Formula: C₅H₁₁NO₃[2]

-

Molecular Weight: 133.15 g/mol [2]

Stereoisomerism: The Threo Configuration

3-Hydroxynorvaline possesses two chiral centers at the α-carbon (C2) and the β-carbon (C3), giving rise to four possible stereoisomers. These are grouped into two pairs of enantiomers. The (2S,3R) isomer, along with its enantiomer (2R,3S), belongs to the threo diastereomeric family. Its other diastereomers, (2S,3S) and (2R,3R), are designated as the erythro pair.[1]

It is a fundamental principle of stereochemistry that while enantiomers share identical physical properties (except for the direction of optical rotation), diastereomers possess distinct physical characteristics, including melting points, solubilities, and spectroscopic behavior.[1] This distinction is crucial for the separation and purification of the desired (2S,3R) isomer.

Physicochemical Properties

The utility of this compound in a laboratory or industrial setting is dictated by its physical and chemical properties. While comprehensive experimental data for this specific isomer is not widely published, we can infer many properties from general amino acid chemistry and available computed data.

Summary of Physicochemical Data

| Property | Value/Description | Source |

| Physical State | Expected to be a white crystalline solid at STP. | General Amino Acid Chemistry |

| Melting Point | Data not available. Amino acids typically have high melting points (>200 °C) and often decompose. | - |

| Boiling Point | Decomposes before boiling under atmospheric pressure. | General Amino Acid Chemistry |

| Solubility | Expected to be soluble in water and polar solvents; insoluble in nonpolar organic solvents.[3] Quantitative data not available. | General Amino Acid Chemistry |

| pKa (α-COOH) | Estimated to be ~2.2-2.4. (Experimental data not available). | Analogous Amino Acids |

| pKa (α-NH₃⁺) | Estimated to be ~9.1-9.7. (Experimental data not available). | Analogous Amino Acids |

| Specific Rotation [α]D | Data not available. As a chiral molecule, it will rotate plane-polarized light. | - |

| LogP (Octanol/Water) | -2.4 (Computed) | PubChem[2] |

| Topological Polar Surface Area | 83.6 Ų (Computed) | PubChem[2] |

Molecular Structure and Conformation

While a crystal structure of isolated this compound is not publicly available, its conformation when bound to a protein has been resolved. The Protein Data Bank (PDB) entry 3AJR shows L-3-hydroxynorvaline bound to the active site of L-Threonine dehydrogenase from the hyperthermophilic archaeon Thermoplasma volcanium.[4] This provides invaluable, experimentally-derived insight into the molecule's bond lengths, angles, and preferred dihedral angles when interacting with a biological target. Such information is critical for computational modeling and rational drug design, confirming the spatial relationship of the hydroxyl, amino, and carboxyl groups.

Analytical and Spectroscopic Characterization

Structural confirmation and purity assessment are critical for any research involving this compound. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the structure of organic molecules in solution.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the ethyl side chain (a triplet and a quartet), the α-proton, the β-proton, and the hydroxyl proton. The coupling constants between the α- and β-protons are particularly important for confirming the threo relative stereochemistry.

-

¹³C NMR: The carbon NMR spectrum should display five unique signals corresponding to the five carbon atoms in the molecule: the carboxyl carbon, the α-carbon, the β-carbon, and the two carbons of the ethyl group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum of this compound will be characterized by:

-

A broad O-H stretching band from the carboxylic acid (~2500-3300 cm⁻¹).

-

A strong C=O stretching vibration from the carboxyl group (~1700-1725 cm⁻¹).

-

An N-H stretching vibration from the amine group (~3200-3500 cm⁻¹).

-

An O-H stretching band from the alcohol group (~3200-3600 cm⁻¹).

-

N-H bending vibrations (~1500-1640 cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of the molecule. For the broader category of 3-hydroxynorvaline, GC-MS data shows significant fragments at m/z 101 and 74, which can be rationalized by fragmentation of the parent ion.[5] High-resolution mass spectrometry (HRMS) is essential to confirm the elemental composition, C₅H₁₁NO₃.

Experimental Protocols for Property Determination

The following section details the methodologies for determining the key physicochemical properties of this compound. These protocols are designed to be self-validating and provide a framework for rigorous characterization.

Determination of Acid Dissociation Constants (pKa) by Potentiometric Titration

Rationale: This method determines the pKa values by monitoring the change in pH of an amino acid solution upon the addition of a strong acid or base. The pKa values correspond to the pH at the midpoints of the buffering regions, where the concentrations of the protonated and deprotonated forms of a functional group are equal. This is a direct measure of the acidic/basic strength of the carboxyl and amino groups.

Protocol:

-

Preparation: Prepare a 0.1 M solution of this compound in deionized, CO₂-free water. Calibrate a pH meter using standard buffers at pH 4.0, 7.0, and 10.0.

-

Acidification: Pipette 20 mL of the amino acid solution into a beaker with a magnetic stirrer. Titrate with 0.1 M HCl, adding 0.5 mL increments and recording the pH after each addition until the pH is approximately 1.5.

-

Basification: In a separate experiment, pipette 20 mL of the amino acid solution and titrate with 0.1 M NaOH, again adding 0.5 mL increments and recording the pH until it reaches approximately 12.5.

-

Data Analysis: Plot pH versus the equivalents of base added. The first pKa (pKa₁) corresponds to the pH at the midpoint of the first buffer region (titration of the α-carboxyl group). The second pKa (pKa₂) corresponds to the pH at the midpoint of the second buffer region (titration of the α-amino group).

Determination of Solubility

Rationale: Quantifying solubility is essential for preparing solutions of known concentrations for assays and synthesis. The equilibrium solubility method involves saturating a solvent with the solute and then measuring the concentration of the dissolved solute.

Protocol:

-

Sample Preparation: Add an excess amount of solid this compound to a known volume of solvent (e.g., ultrapure water) in a sealed vial.

-

Equilibration: Agitate the suspension at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

-

Separation: Centrifuge the suspension to pellet the undissolved solid. Carefully extract a known volume of the supernatant, ensuring no solid particles are transferred.

-

Quantification: Dilute the supernatant appropriately. Quantify the concentration of the dissolved amino acid using a suitable analytical method, such as HPLC with a pre-column derivatization agent (e.g., OPA) or by measuring absorbance after reaction with ninhydrin.[1]

-

Calculation: Calculate the solubility in units such as mg/mL or mol/L based on the measured concentration and dilution factor.

Determination of Specific Optical Rotation

Rationale: As a chiral molecule, this compound will rotate the plane of polarized light. The specific rotation is an intrinsic property that can be used for identification and to determine enantiomeric purity.

Protocol:

-

Solution Preparation: Accurately prepare a solution of this compound of known concentration (c, in g/mL) in a specified solvent (e.g., water or 1 M HCl).

-

Polarimeter Setup: Turn on the polarimeter and allow the sodium lamp (D-line, 589 nm) to warm up. Calibrate the instrument with a blank (the pure solvent).

-

Measurement: Fill a polarimeter cell of a known path length (l, in decimeters) with the solution, ensuring no air bubbles are present. Place the cell in the polarimeter and measure the observed optical rotation (α).

-

Calculation: Calculate the specific rotation [α] using Biot's law: [α] = α / (l × c) . The temperature and wavelength should always be reported with the value.

Applications in Research and Development

The unique stereochemistry of this compound makes it a valuable component in peptide and medicinal chemistry.

-

Antigen Design for Cancer Vaccines: The most prominent application is its use as a structural mimic of threonine in the synthesis of tumor-associated MUC1 glycopeptide antigens. The subtle change—an extra methylene group in the side chain compared to threonine—enhances CH/π interactions, leading to stronger binding affinity to anti-MUC1 antibodies.[1] This improved binding may elicit a more robust and specific immune response against cancer cells, offering a promising strategy for developing next-generation cancer immunotherapies.[1]

-

Peptide Modification: As a non-proteinogenic amino acid, its incorporation into peptides can induce specific secondary structures or increase resistance to proteolytic degradation, thereby improving the pharmacokinetic properties of peptide-based drugs.

Safety and Handling

While specific toxicity data for the (2S,3R) isomer is limited, general GHS classifications for 3-hydroxynorvaline indicate that it should be handled with care.

-

Hazard Classifications: Causes skin irritation (H315), causes serious eye damage (H318), and may cause respiratory irritation (H335).[5]

-

Handling Recommendations: Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood. Avoid generating dust.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This compound is a specialized amino acid with significant potential, particularly in the innovative field of immuno-oncology. Its physicochemical properties are a direct consequence of its unique threo stereoconfiguration. While there are gaps in the publicly available experimental data for this specific isomer, this guide has synthesized the existing knowledge and provided robust, validated protocols for its characterization. A thorough understanding and application of these principles will enable researchers to fully exploit the potential of this valuable chiral building block in advancing science and medicine.

References

-

PubChem. (n.d.). 3-Hydroxynorvaline. National Center for Biotechnology Information. Retrieved from [Link]

-

Protein Data Bank Japan. (n.d.). 3ajr: Crystal structure of L-3-Hydroxynorvaline bound L-Threonine dehydrogenase (Y137F) from Hyperthermophilic Archaeon Thermoplasma volcanium. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Microbe Notes. (2022, July 26). Solubility Tests of Proteins- Definition, Principle, Procedure, Result, Uses. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound | C5H11NO3 | CID 10953556 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Stereoselective synthesis of (2S,3R)-α-hydroxy-β-amino acids (AHBAs): valinoctin A, (2S,3R)-3-amino-2-hydroxydecanoic acid, and a fluorescent-labeled (2S,3R)-AHBA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 3ajr - Crystal structure of L-3-Hydroxynorvaline bound L-Threonine dehydrogenase (Y137F) from Hyperthermophilic Archaeon Thermoplasma volcanium - Summary - Protein Data Bank Japan [pdbj.org]

- 5. 3-Hydroxynorvaline | C5H11NO3 | CID 65097 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectral data for (2S,3R)-3-Hydroxynorvaline (NMR, IR, MS)

An In-depth Technical Guide to the Spectral Data of (2S,3R)-3-Hydroxynorvaline

Introduction

This compound is a non-proteinogenic amino acid, a class of molecules that, while not incorporated into proteins during translation, play crucial roles in various biological processes and serve as valuable building blocks in synthetic chemistry.[1][2][3] With the molecular formula C₅H₁₁NO₃ and a molecular weight of 133.15 g/mol , this compound has garnered significant interest in biomedical research.[4][5][6] Notably, it is utilized as a threonine substitute in the synthesis of MUC1 glycopeptide antigens for the development of structure-guided cancer vaccines, aiming to elicit a more potent immune response against tumor cells.[4]

The precise structure and stereochemistry of this compound are critical to its function. The designation "(2S,3R)" defines the specific three-dimensional arrangement at its two chiral centers. Unambiguous confirmation of this structure and the assessment of its purity are paramount for its application in research and development. This guide provides a detailed analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to characterize this molecule. We will delve into the principles, experimental protocols, and interpretation of the spectral data, offering field-proven insights for researchers, scientists, and drug development professionals.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Carbon-Hydrogen Framework

NMR spectroscopy is the most powerful technique for determining the detailed molecular structure of an organic compound in solution. It provides information about the connectivity and chemical environment of magnetically active nuclei, primarily ¹H (protons) and ¹³C.

Expertise & Experience: The Rationale Behind Method Selection

For a polar, multifunctional molecule like an amino acid, the choice of solvent is the first critical decision. While solvents like Chloroform-d (CDCl₃) and DMSO-d₆ are common, Deuterium Oxide (D₂O) is often preferred for amino acids.

Why D₂O?

-

Solubility: Amino acids are highly soluble in water.

-

Proton Exchange: The acidic proton of the carboxylic acid and the protons on the amine and hydroxyl groups are "labile." In D₂O, they rapidly exchange with deuterium atoms. This simplifies the ¹H NMR spectrum by causing the signals for -OH, -NH₂, and -COOH to diminish or disappear, allowing for a clearer view of the stable C-H framework.

-

Reference: A common internal standard is not always necessary as modern spectrometers can lock onto the residual HDO signal (around 4.8 ppm), although references like DSS or TSP can be used for precise chemical shift calibration.[7][8]

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Weigh approximately 5-10 mg of this compound. Dissolve the sample in 0.6-0.7 mL of Deuterium Oxide (D₂O, 99.9%). Transfer the solution to a 5 mm NMR tube.

-

Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer (e.g., Bruker Avance series). A higher field provides better signal dispersion and resolution.[7][9]

-

¹H NMR Acquisition:

-

Experiment: Standard 1D proton experiment.

-

Temperature: 25°C (298 K).

-

Scans: 16-64 scans, depending on concentration.

-

Solvent Suppression: Apply presaturation to suppress the large residual HDO signal.

-

-

¹³C NMR Acquisition:

-

Experiment: Proton-decoupled 1D carbon experiment (e.g., zgpg30).

-

Scans: 1024 or more scans are typically required due to the low natural abundance of ¹³C.

-

Diagram: Structure and NMR Assignments

Caption: Molecular structure of this compound with atom numbering for NMR assignments.

Data Interpretation and Validation

¹H NMR Spectral Data (Predicted in D₂O, 300 MHz)

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H₅ (CH₃) | ~0.9 | Triplet (t) | ~7.5 | 3H |

| H₄ (CH₂) | ~1.6 | Multiplet (m) | - | 2H |

| H₃ (β-CH) | ~3.8 | Multiplet (m) | - | 1H |

| H₂ (α-CH) | ~3.6 | Doublet (d) | ~4-5 | 1H |

-

Trustworthiness: The integration values (3H, 2H, 1H, 1H) must match the number of protons in each environment, providing an internal validation of the structure. The characteristic triplet for the terminal methyl (H₅) and its coupling to the adjacent methylene (H₄) is a key starting point for analysis. The coupling constant (J value) between H₂ and H₃ is indicative of the threo relative stereochemistry, which typically shows a smaller J value than the corresponding erythro isomer.[4]

¹³C NMR Spectral Data (Predicted in D₂O, 75 MHz)

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C₅ (CH₃) | ~10 |

| C₄ (CH₂) | ~25 |

| C₂ (α-CH) | ~60 |

| C₃ (β-CH) | ~72 |

| C₁ (COOH) | ~175 |

-

Causality: The chemical shifts are determined by the local electronic environment. The C₁ carboxyl carbon is the most deshielded (highest ppm) due to the electron-withdrawing effect of the two oxygen atoms. The C₃ carbon, attached to an electronegative oxygen atom, appears further downfield than the C₂ carbon, which is attached to nitrogen. The aliphatic C₄ and C₅ carbons are the most shielded and appear upfield.

2. Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and reliable technique for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.[4]